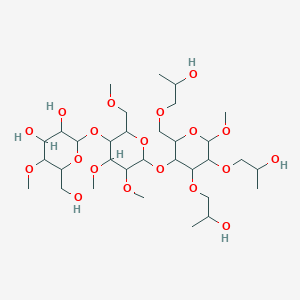
Hypromellosum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polymeric compounds that contain repeating units of hydroxypropyl methylcellulose. The properties of hypromellose polymers can vary greatly and are defined by their molecular weight, the percentage of hydroxyl groups, the percentage of hydroxypropyl groups, and viscosity measurements. They are found a broad variety of commercial products such as FOOD ADDITIVES; EXCIPIENTS; and LUBRICANTS.
科学的研究の応用
Controlled Drug Delivery
Hypromellose, also known as hydroxypropylmethylcellulose (HPMC), is extensively used in oral drug delivery systems. Its primary function is to control the release of a drug in a regulated manner, thereby prolonging the therapeutic effect. Hypromellose matrices are instrumental in determining the drug release rate and are affected by various parameters including the polymer's chemical, thermal, and mechanical properties, as well as tablet geometry (Li, Martini, Ford, & Roberts, 2005).
Drug Release and Erosion Measurement
Research has shown that hypromellose's drug release and erosion rates can be measured simultaneously, providing insights into the interrelationship between these processes. This understanding is critical for optimizing pharmaceutical formulations, especially those involving hypromellose matrices (Ghori, Ginting, Smith, & Conway, 2014).
Interaction with Active Ingredients
Studies have explored the interactions between hypromellose and active pharmaceutical ingredients (APIs) like paracetamol. These interactions can influence the solubility and crystallinity of the APIs, which is crucial for the formulation of effective drug delivery systems (Leyk & Wesołowski, 2019).
Modern Pharmaceutical Applications
Recent advancements include the development of new forms of hypromellose like AFFINISOL™ HPMC HME, which improves the solubility and dissolution properties of poorly water-soluble drugs, enhancing their bioavailability (Huang et al., 2016). Additionally, hypromellose's versatility extends to applications in modern pharmaceutical technologies like 3D printing and nanofiber-based drug delivery systems, offering new avenues for personalized medicine (Mašková et al., 2020).
Impact of External Factors on Matrix Systems
Research has also focused on understanding how external factors like hydroalcoholic solutions impact the textural and rheological properties of hypromellose, which is crucial for ensuring the consistency and efficacy of drug formulations (Missaghi, Fegely, & Rajabi-Siahboomi, 2009).
特性
分子式 |
C32H60O19 |
|---|---|
分子量 |
748.8 g/mol |
IUPAC名 |
2-[6-[4,5-bis(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dimethoxy-2-(methoxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C32H60O19/c1-15(34)10-44-14-20-25(27(45-11-16(2)35)29(31(43-8)48-20)46-12-17(3)36)51-32-28(42-7)26(41-6)24(19(49-32)13-39-4)50-30-22(38)21(37)23(40-5)18(9-33)47-30/h15-38H,9-14H2,1-8H3 |
InChIキー |
VUKAUDKDFVSVFT-UHFFFAOYSA-N |
正規SMILES |
CC(COCC1C(C(C(C(O1)OC)OCC(C)O)OCC(C)O)OC2C(C(C(C(O2)COC)OC3C(C(C(C(O3)CO)OC)O)O)OC)OC)O |
同義語 |
Derivative, Hypromellose Derivatives, Hypromellose HPMC 2910 HPMC K 100 M HPMC-K-100 M HPMCK100 M hydroxypropyl methylcellulose hydroxypropylmethylcellulose hypromellose Hypromellose Derivative Hypromellose Derivatives K 8515 K-8515 K8515 Methocel E methoxyhydroxypropylcellulose methyl hydroxypropyl cellulose methyl-hydroxypropyl-cellulose MHPC polyme |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



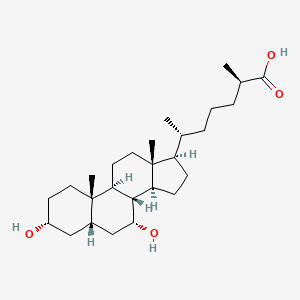
![(2S,3S,4S)-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1261457.png)
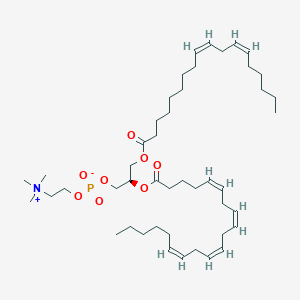
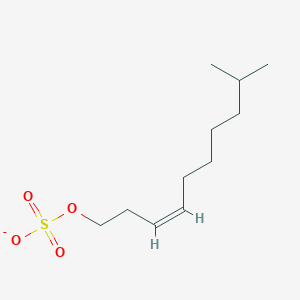
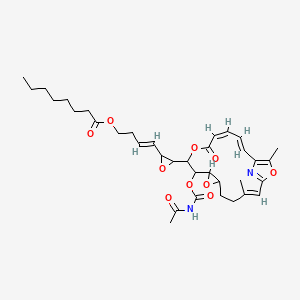

![3-[4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]phenyl]propanoic acid](/img/structure/B1261468.png)
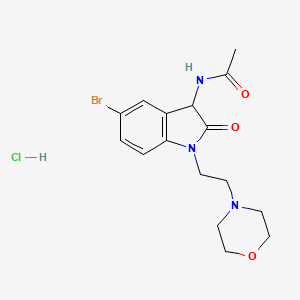
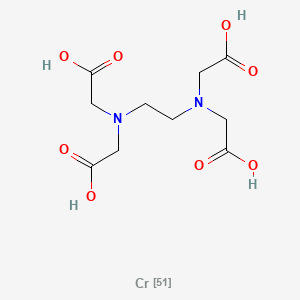
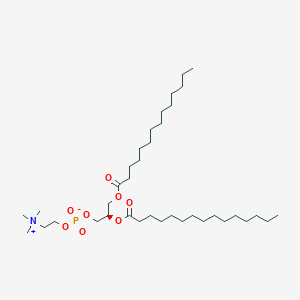
![4-methyl-7-[(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1261475.png)
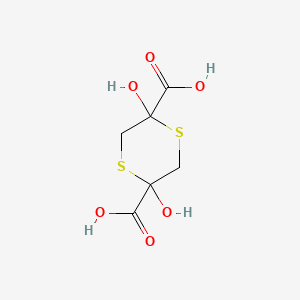
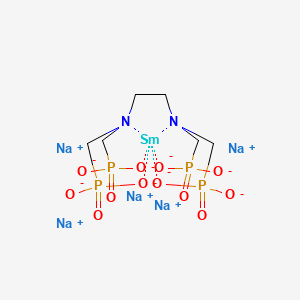
![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)